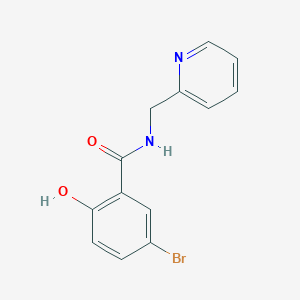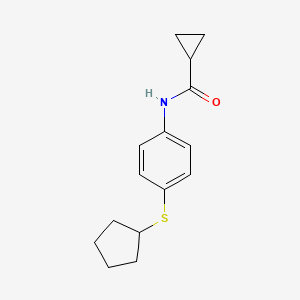
n-(4-(Cyclopentylthio)phenyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(Cyclopentylthio)phenyl)cyclopropanecarboxamide is a compound with the molecular formula C15H19NOS and a molecular weight of 261.38 g/mol . This compound features a cyclopropane ring, which is known for its unique structural and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Cyclopentylthio)phenyl)cyclopropanecarboxamide typically involves the reaction of 4-(cyclopentylthio)aniline with cyclopropanecarboxylic acid chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(Cyclopentylthio)phenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the cyclopentylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the cyclopropane ring or other functional groups.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified cyclopropane derivatives.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
N-(4-(Cyclopentylthio)phenyl)cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of N-(4-(Cyclopentylthio)phenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: Known for its inhibitory effects on the NLRP3 inflammasome.
N-[4-(2-phenylethynyl)phenyl]cyclopropanecarboxamide: Used in various chemical and biological studies.
Cyclopentyl N-(4-(ethoxycarbonyl)phenyl)carbamate: Another cyclopropane derivative with distinct properties.
Uniqueness
N-(4-(Cyclopentylthio)phenyl)cyclopropanecarboxamide is unique due to the presence of the cyclopentylthio group, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C15H19NOS |
|---|---|
Peso molecular |
261.4 g/mol |
Nombre IUPAC |
N-(4-cyclopentylsulfanylphenyl)cyclopropanecarboxamide |
InChI |
InChI=1S/C15H19NOS/c17-15(11-5-6-11)16-12-7-9-14(10-8-12)18-13-3-1-2-4-13/h7-11,13H,1-6H2,(H,16,17) |
Clave InChI |
WYOHHYSBCCGYLZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)SC2=CC=C(C=C2)NC(=O)C3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


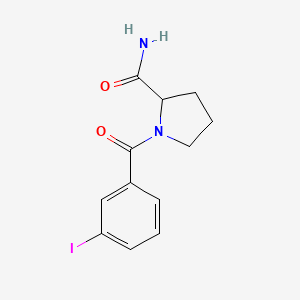
![Ethyl 5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate](/img/structure/B14898040.png)
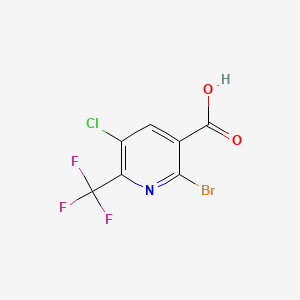
![Spiro[3.4]octan-6-ol](/img/structure/B14898064.png)


![2-[(n-Butyloxy)methyl]phenylZinc bromide](/img/structure/B14898111.png)
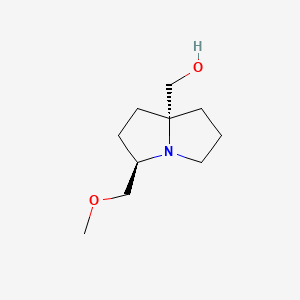

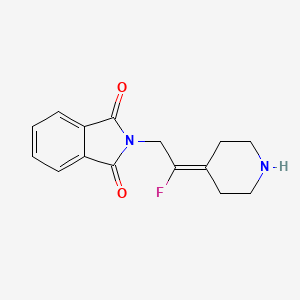
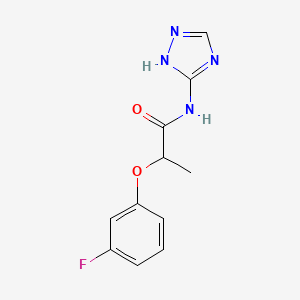
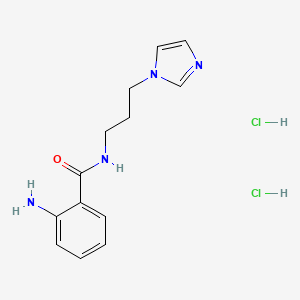
![2-[[4-(4-ethoxyphenyl)-11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B14898134.png)
